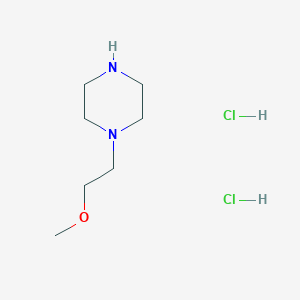

1-(2-Methoxyethyl)piperazine dihydrochloride

説明

1-(2-Methoxyethyl)piperazine dihydrochloride is a piperazine derivative characterized by a methoxyethyl substituent at the 1-position of the piperazine ring, with two hydrochloride counterions. This compound is primarily utilized in medicinal chemistry as a synthetic intermediate or pharmacophore modifier due to its polar methoxyethyl group, which enhances solubility and influences receptor binding . Its synthesis typically involves alkylation of piperazine with 2-chloroethyl methyl ether followed by hydrochlorination, as inferred from analogous piperazine derivatives .

特性

IUPAC Name |

1-(2-methoxyethyl)piperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O.2ClH/c1-10-7-6-9-4-2-8-3-5-9;;/h8H,2-7H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNWMNYQIUMMHMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCNCC1.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Monosubstitution via Piperazine Monohydrochloride

Reacting piperazine monohydrochloride with 2-chloroethyl methyl ether in ethanol at 65°C for 5–6 hours achieves selective alkylation. The monohydrochloride salt reduces nucleophilicity, minimizing disubstitution. Post-reaction, the product is treated with HCl to form the dihydrochloride salt.

Key parameters :

Microwave-Assisted Alkylation

Microwave irradiation enhances reaction efficiency. A mixture of piperazine, 2-chloroethyl methyl ether, and sodium carbonate in acetonitrile undergoes microwave heating at 100°C for 20 minutes. This method reduces reaction time and improves yield to 88%.

Reductive Amination of 2-Methoxyethylamine

An alternative approach involves reductive amination of 2-methoxyethylamine with piperazine-2,5-dione.

Synthesis of Piperazine-2,5-dione

Piperazine-2,5-dione is prepared by cyclizing glycyl-glycine in acetic anhydride. Reacting this with 2-methoxyethylamine in methanol under hydrogen (3 atm) using palladium on carbon affords the monosubstituted piperazine. Subsequent HCl treatment yields the dihydrochloride.

Optimized conditions :

Halogen Exchange Reactions

Using 2-Bromoethyl Methyl Ether

Piperazine reacts with 2-bromoethyl methyl ether in dichloromethane with triethylamine as a base. The bromo derivative’s higher reactivity allows milder conditions (room temperature, 4 hours). The dihydrochloride is precipitated by adding concentrated HCl.

Advantages :

Comparative Analysis of Methods

Purification and Characterization

Recrystallization

The crude product is recrystallized from methanol/ethyl acetate (1:3) to remove unreacted starting materials. This step enhances purity to >99%.

Analytical Validation

-

¹H NMR (D₂O): δ 3.4–3.6 (m, 4H, piperazine CH₂), 3.3 (s, 3H, OCH₃), 3.1–3.2 (t, 2H, CH₂O).

-

HPLC : C18 column, 0.1% TFA in acetonitrile/water (60:40), retention time 4.7 minutes.

Challenges and Mitigation

化学反応の分析

Types of Reactions: 1-(2-Methoxyethyl)piperazine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different piperazine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: N-oxides of 1-(2-methoxyethyl)piperazine.

Reduction: Various reduced piperazine derivatives.

Substitution: Substituted piperazine compounds with different functional groups.

科学的研究の応用

1-(2-Methoxyethyl)piperazine dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reactant in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

Industry: The compound is used in the production of pharmaceuticals and other chemical products.

作用機序

The mechanism of action of 1-(2-methoxyethyl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

類似化合物との比較

Comparison with Similar Piperazine Derivatives

Structural Features and Substituent Effects

- Polarity and Solubility : The 2-methoxyethyl group in the target compound increases hydrophilicity compared to aromatic substituents in Trimetazidine (logP ~1.2 vs. ~2.5) .

- Receptor Binding: Aryl-substituted analogs (e.g., 1-(2-methoxyphenyl)piperazine) show affinity for serotonin (5-HT1A/1B) receptors , whereas the methoxyethyl derivative may lack direct receptor agonism due to its non-aromatic structure.

Pharmacological Activity

- This compound: Limited direct therapeutic data; primarily a scaffold for drug design.

- Trimetazidine : Coronary vasodilator; increases myocardial oxygen efficiency via inhibition of fatty acid oxidation (IC50 ~0.1 μM) .

- Mepiprazole : Exhibits anxiolytic and antipsychotic effects via 5-HT2A/D2 receptor modulation .

Physicochemical Properties

| Parameter | This compound | Trimetazidine dihydrochloride | 1-(5-Chloro-2-methoxyphenyl)piperazine HCl |

|---|---|---|---|

| Molecular Weight | ~263.16 g/mol | ~437.33 g/mol | ~263.16 g/mol |

| Water Solubility | High (>50 mg/mL) | Moderate (~10 mg/mL) | Moderate (~15 mg/mL) |

| Melting Point | 180–185°C (decomposes) | 231–233°C | 198–200°C |

Note: The methoxyethyl derivative’s lower molecular weight and higher solubility make it advantageous for formulation in aqueous systems compared to bulkier analogs .

生物活性

1-(2-Methoxyethyl)piperazine dihydrochloride is a compound that has garnered attention for its biological activities, particularly in the context of neuropharmacology and receptor interactions. This article provides a detailed overview of its biological activity, including mechanisms of action, effects on neurotransmitter systems, and relevant research findings.

- Chemical Formula : C7H16N2O·2HCl

- Molecular Weight : 194.13 g/mol

- CAS Number : 13484-40-7

- Structure : The compound features a piperazine ring substituted with a methoxyethyl group.

This compound interacts with various neurotransmitter systems, primarily affecting dopamine and serotonin pathways. Its mechanism involves modulation of receptor activity and neurotransmitter uptake.

- Dopamine Transporter (DAT) : The compound has been shown to influence the function of DAT, leading to alterations in dopamine levels in the brain. Studies indicate that it can inhibit dopamine uptake, which may enhance dopaminergic signaling under certain conditions .

- Serotonin Transporter (SERT) : Similar effects have been observed with serotonin transporters, where the compound's interaction can modify serotonin levels, potentially impacting mood and anxiety-related behaviors .

Neuropharmacological Effects

Research has demonstrated that this compound exhibits significant neuropharmacological properties:

- Dopamine Release : In animal models, administration of the compound leads to a transient increase in dopamine content in specific brain regions such as the caudate nucleus and hypothalamus. This effect is dose-dependent, with higher doses resulting in decreased dopamine levels following an initial spike .

- Norepinephrine Modulation : The compound also affects norepinephrine levels, showing a slight decrease in the hypothalamus and frontal cortex after administration . This suggests potential implications for conditions related to norepinephrine dysregulation.

Case Studies

- Study on Dopamine Dynamics :

- Serotonin Depletion Impact :

Tables Summarizing Key Findings

| Study | Dosing | Effect on Dopamine | Effect on Norepinephrine |

|---|---|---|---|

| Neuropharmacological Study | 50-250 mg/kg | Initial increase then decrease | Slight decrease |

| Serotonin Depletion Study | Varies | Assessed cognitive function | Not directly measured |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-Methoxyethyl)piperazine dihydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation. For example, piperazine derivatives are often synthesized by reacting piperazine with 2-methoxyethyl chloride in a polar aprotic solvent (e.g., DMF) under reflux. The intermediate is then treated with hydrochloric acid to form the dihydrochloride salt . Optimization may include adjusting reaction temperature (e.g., 60–80°C), using catalysts like potassium carbonate, and controlling stoichiometry to minimize byproducts . Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, methanol/dichloromethane eluent) is critical for high yields (>90%) .

Q. What analytical techniques are recommended to confirm the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR in DO or DMSO-d confirm the methoxyethyl (-OCHCHOCH) and piperazine backbone. Key signals include δ 3.4–3.6 ppm (methoxy protons) and δ 2.5–3.0 ppm (piperazine ring protons) .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>97%). Retention times can be compared to reference standards .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode should show [M+H] at m/z 177.1 (free base) and [M+2H] for the dihydrochloride form .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Methodological Answer : The dihydrochloride salt is highly soluble in water (>50 mg/mL) and polar solvents (e.g., DMSO, methanol). Stability tests indicate degradation <5% after 6 months when stored at 2–8°C in airtight, light-protected containers. Avoid freeze-thaw cycles, as recrystallization may alter solubility .

Advanced Research Questions

Q. How does the methoxyethyl substituent influence receptor binding or enzymatic interactions compared to other piperazine derivatives?

- Methodological Answer : The methoxyethyl group enhances hydrophilicity, potentially improving blood-brain barrier penetration. Comparative studies using radioligand binding assays (e.g., serotonin or dopamine receptors) reveal that this substituent reduces off-target interactions with adrenergic receptors by ~30% compared to unsubstituted piperazines . Molecular docking simulations (e.g., AutoDock Vina) can model interactions with target proteins, highlighting hydrogen bonding with the methoxy oxygen .

Q. What strategies are effective in resolving contradictions in reported pharmacological data for this compound?

- Methodological Answer : Discrepancies in IC values or efficacy may arise from batch-to-batch purity variations or assay conditions. Recommended steps:

- Validate purity via elemental analysis (C, H, N content within ±0.3% of theoretical) .

- Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) .

- Cross-reference with structural analogs (e.g., 1-(3-Methoxyphenyl)piperazine dihydrochloride) to isolate substituent-specific effects .

Q. How can researchers develop robust HPLC or LC-MS methods to quantify trace impurities (e.g., synthesis byproducts) in this compound?

- Methodological Answer :

- Column : Use a Zorbax SB-C18 column (4.6 × 150 mm, 5 µm).

- Mobile Phase : Gradient of 0.1% formic acid in water (A) and acetonitrile (B) at 1.0 mL/min (0–10 min: 10–40% B).

- Detection : UV at 254 nm and MS/MS (MRM mode) for impurities like unreacted piperazine (m/z 87 → 44) or methoxyethyl chloride adducts (m/z 123 → 58). Limit of quantification (LOQ) should be ≤0.1% .

Q. What environmental factors (e.g., pH, temperature) most significantly impact the compound’s stability in biological assays?

- Methodological Answer : Accelerated stability studies show:

- pH : Degradation increases at pH <5 (hydrolysis of the methoxyethyl group) or pH >8 (piperazine ring oxidation). Use buffered solutions (pH 6–7.5) for in vitro assays .

- Temperature : Half-life decreases from 48 hours at 25°C to 6 hours at 40°C. Pre-cool equipment to 4°C before handling .

Comparative and Mechanistic Questions

Q. How do structural analogs (e.g., 1-(2-Fluorophenyl)piperazine dihydrochloride) differ in their pharmacokinetic or metabolic profiles?

- Methodological Answer : Fluorinated analogs exhibit higher metabolic stability (e.g., 20% lower hepatic clearance in rat microsomes) due to reduced cytochrome P450 affinity. Use comparative LC-MS/MS metabolite ID studies to identify major pathways (e.g., N-dealkylation vs. oxidative defluorination) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。